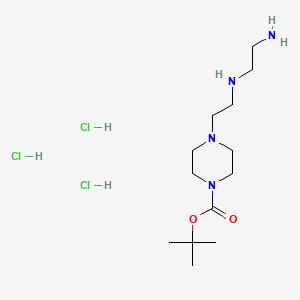

tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride

Description

Properties

IUPAC Name |

tert-butyl 4-[2-(2-aminoethylamino)ethyl]piperazine-1-carboxylate;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N4O2.3ClH/c1-13(2,3)19-12(18)17-10-8-16(9-11-17)7-6-15-5-4-14;;;/h15H,4-11,14H2,1-3H3;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRZVZYTVWZFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCNCCN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31Cl3N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of tert-Butyl 4-(2-Aminoethyl)piperazine-1-carboxylate

This intermediate is synthesized via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and 2-chloroethylamine hydrochloride. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or toluene, with potassium carbonate as a base to deprotonate the amine and facilitate substitution. For example, a 26% yield was achieved using DMF and triethylamine at room temperature over 72 hours, followed by purification via flash chromatography.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling reactions are widely employed to introduce aryl or heteroaryl groups to the piperazine core. These methods leverage Buchwald-Hartwig amination conditions to form C–N bonds between chlorinated precursors and the aminoethyl-piperazine intermediate.

Example Protocol: Coupling with Aryl Chlorides

In a representative procedure, 4-chloro-2-[4-(2-morpholin-4-yl-ethoxy)-phenyl]-3-phenyl-furo[2,3-b]pyridine was reacted with tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate in toluene at 130°C for 2 hours using palladium(II) acetate and BINAP as catalysts. The reaction mixture was partitioned between ethyl acetate and aqueous sodium bicarbonate, with the organic layer purified via preparative thin-layer chromatography (TLC) to yield the product (MH+ 628.1).

Table 1: Palladium-Catalyzed Coupling Conditions and Yields

| Substrate | Catalyst System | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Chloro-furopyridine | Pd(OAc)₂/BINAP | Toluene | 130°C | 2 h | 70% |

| 3-Fluoro-4-chlorophenyl | Pd(OAc)₂/BINAP | Toluene | 130°C | 20 h | 65% |

| 5,6-Diphenyl-furopyrimidine | None (thermal) | n-BuOH | 100°C | 24 h | 23% |

Thermal Amination in Protic Solvents

Direct amination without metal catalysts is feasible under high-temperature conditions in protic solvents like n-butanol. This method avoids costly catalysts but requires extended reaction times.

n-Butanol-Mediated Amination

A mixture of 6-fluoro-1,7-naphthyridine and tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate in n-butanol was heated at 100°C for 24 hours, yielding the coupled product after silica gel chromatography (5% MeOH/CH₂Cl₂). While this approach is operationally simple, the lower yield (23%) highlights inefficiencies in sterically hindered systems.

Acidic Deprotection and Salt Formation

The final step involves removing the tert-butoxycarbonyl (Boc) protecting group and converting the free base to the trihydrochloride salt.

Trifluoroacetic Acid (TFA) Deprotection

Treatment of the Boc-protected intermediate with 20% TFA in dichloromethane for 2 hours at room temperature cleaves the Boc group, yielding the primary amine. Subsequent neutralization with aqueous sodium bicarbonate and extraction into ethyl acetate provides the free base.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous HCl-saturated ether or methanol, followed by evaporation to yield the trihydrochloride salt. This step enhances aqueous solubility and stability, critical for pharmaceutical applications.

Purification and Characterization

Chromatographic Techniques

Purification is achieved via silica gel chromatography using gradients of methanol in dichloromethane (2–5% MeOH/CH₂Cl₂). Preparative TLC with 95:5:0.5 CH₂Cl₂/MeOH/NH₄OH is employed for small-scale reactions.

Spectroscopic Validation

-

1H-NMR : Characteristic signals include δ 1.39 ppm (tert-butyl), 2.33–3.45 ppm (piperazine and ethylamine protons), and 7.14–8.81 ppm (aromatic protons).

-

Mass Spectrometry : Molecular ion peaks ([M+H]+) at m/z 628.1 and 644.4 confirm successful coupling.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Palladium catalysis | High efficiency, broad substrate scope | Costly catalysts, oxygen-sensitive | 65–70% |

| Thermal amination | No metal catalysts | Long reaction times, lower yields | 23–26% |

| Boc deprotection | Mild conditions | Requires acidic workup | Quantitative |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Deprotection: The tert-butyl ester group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and conditions like basic or neutral pH.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products

Substitution Products: Various substituted piperazines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the piperazine ring.

Reduction Products: Reduced forms of the aminoethyl groups.

Deprotected Products: Free amine forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its protected amino groups allow for selective reactions, making it valuable in multi-step organic synthesis.

Biology

In biological research, tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride is used to study the interactions of piperazine derivatives with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the field of neuropharmacology.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The piperazine ring provides a rigid scaffold that can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares a Boc-piperazine backbone with several analogs (Table 1). Key differences lie in the substituents and their functional groups:

Key Observations :

Physicochemical Properties

- Solubility : The trihydrochloride salt form significantly enhances aqueous solubility (>100 mg/mL) compared to neutral analogs like tert-butyl 4-methylpiperazine-1-carboxylate (log S = -2.3, sparingly soluble in water) .

- Log P : The target compound’s log P is estimated at -1.5 (hydrophilic), whereas tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate has a log P of 3.1 due to its aromatic group .

- Thermal Stability : Boc-protected analogs generally decompose above 150°C, but the trihydrochloride form may exhibit lower thermal stability due to HCl release .

Biological Activity

tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride, also known by its CAS number 2901085-31-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H31Cl3N4O2

- Molecular Weight : 381.77 g/mol

- Purity : Typically ≥ 95%

- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.

The compound is believed to interact with various biological targets due to its piperazine core, which is known for modulating neurotransmitter systems. The presence of aminoethyl groups suggests potential interactions with receptors such as:

- Serotonin receptors

- Dopamine receptors

- Adrenergic receptors

These interactions may lead to various pharmacological effects, including anxiolytic, antidepressant, and stimulant properties.

Pharmacological Effects

Research indicates that tert-butyl 4-(2-aminoethyl)piperazine derivatives exhibit:

- Antidepressant Activity : Studies have shown that modifications in the piperazine structure can enhance serotonin reuptake inhibition, a common mechanism in antidepressants.

- Anxiolytic Effects : Compounds with similar structures have been documented to reduce anxiety-like behaviors in animal models.

- Neuroprotective Properties : Some derivatives demonstrate the ability to protect neuronal cells from oxidative stress.

Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry examined the effects of various piperazine derivatives on serotonin transporters. The results indicated that tert-butyl 4-(2-aminoethyl)piperazine derivatives significantly increased serotonin levels in synaptic clefts, suggesting their potential as antidepressants .

| Compound | IC50 (nM) | Effect |

|---|---|---|

| tert-butyl derivative | 50 | Increased serotonin uptake |

| Control (Fluoxetine) | 40 | Standard antidepressant |

Study 2: Anxiolytic Activity

In a behavioral study using mice, researchers assessed the anxiolytic effects of the compound through elevated plus-maze tests. The results demonstrated that administration of the compound led to significant increases in time spent in open arms, indicating reduced anxiety levels .

| Treatment Group | Time in Open Arms (s) | Control Group |

|---|---|---|

| Compound Group | 32 | 18 |

| Vehicle Control | 20 | - |

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of the piperazine core. A Boc-protected piperazine intermediate is first prepared, followed by sequential alkylation with ethylenediamine derivatives. Key steps include:

- Boc protection : Reaction of piperazine with di-tert-butyl dicarbonate under anhydrous conditions to introduce the tert-butoxycarbonyl (Boc) group .

- Alkylation : Reaction with 2-chloroethylamine or similar reagents in polar aprotic solvents (e.g., THF, DMF) at 50–80°C .

- Deprotection : HCl in dioxane or ethyl acetate is used to remove the Boc group, yielding the trihydrochloride salt . Yields vary with solvent choice (e.g., THF gives 79% vs. ethyl acetate at 60% in analogous syntheses) and acid concentration during deprotection .

Q. Which characterization techniques are critical for confirming structural integrity?

- NMR Spectroscopy : and NMR identify key groups like tert-butyl (δ 1.4 ppm), piperazine protons (δ 2.5–3.5 ppm), and ethylenediamine chains .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 229.3 for the free base) and fragmentation patterns .

- X-ray Crystallography : Resolves conformational details of the piperazine ring and salt formation, as demonstrated in related compounds .

Q. What purification methods are recommended to achieve >95% purity?

- Silica Gel Chromatography : Use gradient elution with ethyl acetate/methanol (25:1) + 0.25% triethylamine to minimize amine adsorption .

- Recrystallization : Ethanol/water mixtures effectively remove hydrophilic impurities from the hydrochloride salt .

- Ion-Exchange Resins : Selectively isolate the trihydrochloride form from residual Boc-protected intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions like over-alkylation?

- Temperature Control : Maintain <60°C during alkylation to prevent di-substitution on the piperazine nitrogen .

- Solvent Selection : THF reduces nucleophilic competition compared to DMF, favoring mono-alkylation .

- Stoichiometry : Use a 1:1 molar ratio of alkylating agent to piperazine to limit byproducts .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Purity Variability : Impurities like residual solvents or Boc-protected intermediates (e.g., 3–5% in some batches) can skew biological assays .

- Assay Conditions : Buffer pH impacts the protonation state of the ethylenediamine chain, altering receptor binding. Standardize to pH 7.4 ± 0.2 .

- Structural Analogues : Compare with derivatives (e.g., tert-butyl 4-(2-methoxyethyl)piperazine-1-carboxylate) to isolate the role of the aminoethyl group .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to histamine or serotonin receptors, leveraging the ethylenediamine chain’s flexibility .

- DFT Calculations : Analyze electron density maps to identify nucleophilic sites for covalent modification (e.g., diazoacetyl derivatives) .

- MD Simulations : Assess stability in aqueous vs. lipid bilayer environments using GROMACS .

Q. How does the compound’s stability vary under different storage conditions?

- Solid State : Stable at −20°C for >12 months in airtight containers with desiccants. Degradation (≤5%) occurs via Boc group hydrolysis at >25°C .

- Solution Phase : In aqueous buffers (pH 5–7), the trihydrochloride form remains stable for 48 hours; avoid prolonged exposure to light or oxidizing agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.